molecular formula C13H12F3N3O3 B5445500 N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5445500
M. Wt: 315.25 g/mol
InChI Key: BLVYNWKAVZZKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the oxadiazole ring contributes to its distinct properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-{[4-(trifluoromethyl)phenyl]amino}propanamide
  • N-Phenylbis(trifluoromethanesulfonimide)

Uniqueness

N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct electronic and steric properties, making it different from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-21-7-6-17-11(20)12-18-10(19-22-12)8-2-4-9(5-3-8)13(14,15)16/h2-5H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVYNWKAVZZKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.